molecular formula C10H11N5O4 B12904765 (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol

Cat. No.: B12904765
M. Wt: 265.23 g/mol
InChI Key: PCYOGJITZPVLON-QCUWZOMOSA-N
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Description

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a suitably protected tetrahydrofuran intermediate. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Additionally, protecting groups are employed to prevent unwanted side reactions and to ensure the selective formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA interactions, as well as enzyme mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It is investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis and function.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, its structural similarity to nucleotides allows it to be incorporated into DNA or RNA, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
  • (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Uniqueness

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol stands out due to its unique combination of functional groups and stereochemistry. This distinct structure imparts specific reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance in scientific research and industry.

Biological Activity

The compound (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydrofuran ring substituted with purine and hydroxymethyl groups. Its molecular formula is C10H12N5O4C_{10}H_{12}N_5O_4, and it has a molecular weight of approximately 268.24 g/mol. The specific stereochemistry of the compound plays a crucial role in its biological interactions.

Structural Features

  • Tetrahydrofuran Ring : Essential for solubility and interaction with biological targets.
  • Purine Moiety : Implicated in nucleic acid metabolism and signaling pathways.
  • Hydroxymethyl Group : Enhances hydrogen bonding capabilities, potentially increasing biological activity.

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antiviral Activity : Compounds in this class may inhibit viral replication by interfering with nucleic acid synthesis.
  • Antitumor Effects : Some studies suggest that these compounds can induce apoptosis in cancer cells through modulation of signaling pathways.
  • Immunomodulatory Effects : They may enhance or suppress immune responses, making them candidates for treating autoimmune diseases.

Case Studies

  • Antiviral Studies : In vitro studies demonstrated that derivatives of this compound showed significant inhibition of viral replication in cell cultures infected with various viruses such as HSV and HIV. The mechanism was attributed to interference with viral RNA synthesis .
  • Antitumor Research : A study published in Organic & Biomolecular Chemistry evaluated the cytotoxic effects of related purine derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced their efficacy against breast cancer cells .
  • Immunomodulation : Research highlighted the potential of this compound to modulate immune responses by affecting cytokine production in T-cells, suggesting applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of This compound can be approached through several methods:

  • Direct Synthesis from Purines : Utilizing known reactions involving purine derivatives and tetrahydrofuran precursors.
  • Modification of Existing Compounds : Chemical modifications to existing purine structures to introduce hydroxymethyl and tetrahydrofuran moieties.

Table 1: Comparison of Synthesis Methods

Synthesis MethodAdvantagesDisadvantages
Direct SynthesisStraightforward approachMay require harsh conditions
Modification of Existing CompoundsHigh yield potentialLimited by availability of precursors

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(hydroxymethylidene)oxolane-3,4-diol

InChI

InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-3,6-7,10,16-18H,(H2,11,12,13)/b4-1-/t6-,7-,10-/m1/s1

InChI Key

PCYOGJITZPVLON-QCUWZOMOSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/O)/O3)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CO)O3)O)O)N

Origin of Product

United States

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